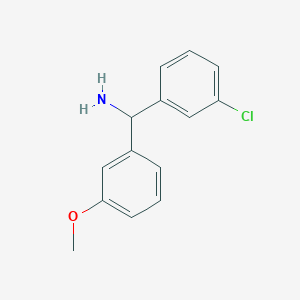

![molecular formula C12H15N3O B2799237 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2198675-37-3](/img/structure/B2799237.png)

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Scientific Research Applications

Molecular Structure and Spectroscopy

Research has focused on the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridines, including their methyl derivatives. Studies utilizing density functional theory (DFT) and X-ray data have revealed insights into the bond lengths, angles, and hydrogen bonding within these molecules, highlighting the impact of substitution on the proton position of the NH group at the imidazole unit. This foundational work underpins the understanding of how structural variations influence the physical and chemical properties of these compounds, which is critical for their various applications (Lorenc et al., 2008).

Synthesis and Characterization

Significant efforts have been made in developing novel synthesis methods for imidazo[4,5-b]pyridines and their derivatives. These include the development of new pathways for preparing compounds with the imidazo[1,2-a]pyridine fragment, demonstrating different types of bioactivity. Innovations in synthetic methodologies, such as direct oxidizing strategies and one-pot syntheses, have enhanced the efficiency and scope of producing these compounds, which are crucial for further pharmaceutical and chemical research (Lifshits et al., 2015).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine scaffolds have been identified as possessing a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic effects. This "drug prejudice" scaffold has prompted extensive research into structural modifications to discover novel therapeutic agents. The versatility of the imidazo[1,2-a]pyridine scaffold has led to its inclusion in various marketed preparations, underscoring the potential of these compounds in drug development and therapeutic applications (Deep et al., 2016).

Environmental and Green Chemistry

Efforts to develop eco-friendly and efficient synthetic routes for imidazo[4,5-b]pyridines highlight the growing focus on sustainable chemistry. New methodologies that utilize water as a solvent and air oxidation for the synthesis of these compounds represent an environmentally benign approach, reducing the reliance on hazardous reagents and conditions. This not only aligns with the principles of green chemistry but also offers practical advantages in terms of cost, safety, and environmental impact (Kale et al., 2009).

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)-3-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(9-5-6-9)16-12-14-10-4-3-7-13-11(10)15(12)2/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHAFLDGXKBISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC3=C(N2C)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

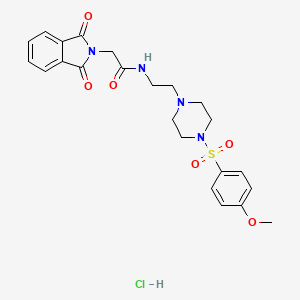

![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2799155.png)

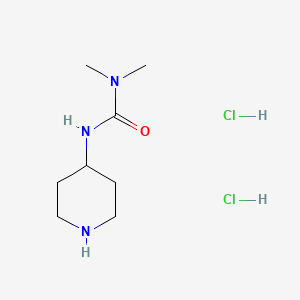

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2799158.png)

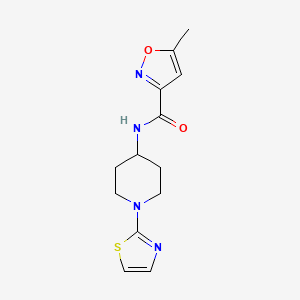

![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)

![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)

![4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2799169.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2799174.png)

![(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B2799176.png)